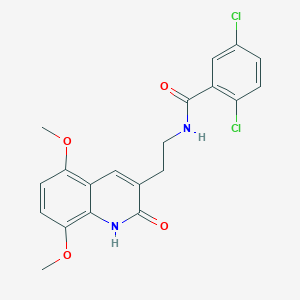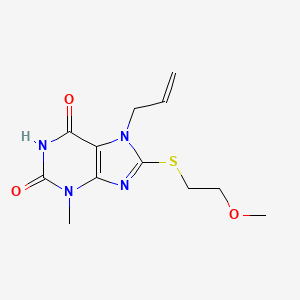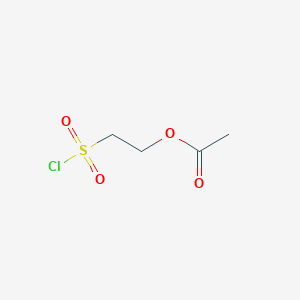
2,5-dichloro-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a multistep strategy . The synthesis of N-methylated 2-methylisoquinoline-1,5,8(2H)-trione was achieved using the readily available precursor 2-(2,5-dimethoxyphenyl) ethanamine . The final oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with ceric ammonium nitrate (CAN) led to the target isoquinolone in good yield .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-methylation and oxidation . The oxidation conditions in the final step were optimized using different catalyst ratios, reaction times, and temperature conditions .
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Probe Development
A study on benzamide analogues, including compounds with structural similarities to the specified chemical, highlights their application in developing probes for sigma-2 receptors. These receptors are implicated in several neurological diseases and cancer. The research focused on evaluating the binding affinity of these compounds to sigma-2 receptors, demonstrating the potential of such molecules in neuropharmacology and oncology (Xu et al., 2005).
Heterocyclic Compound Synthesis
Research into the synthesis of tetra- and penta-heterocyclic compounds incorporating an isoquinoline moiety provides insight into the chemical versatility and synthetic utility of compounds related to 2,5-dichloro-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide. These compounds are valuable for developing new pharmaceuticals with potential anti-inflammatory and analgesic properties (Abdallah et al., 2009).
Antimicrobial Activity
The synthesis and evaluation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities highlight another dimension of research applications. Compounds structurally related to the one have been studied for their potential as antimicrobial agents, showing good activity against various strains, which underscores their significance in developing new treatments for infections (Patel & Shaikh, 2011).
Cobalt-Promoted Dimerization
The cobalt-promoted dimerization of aminoquinoline benzamides, including studies on compounds similar to 2,5-dichloro-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, showcases the utility of these compounds in organic synthesis. This research demonstrates how such molecules can be used in catalysis to promote dimerization reactions, offering a pathway to synthesize complex organic molecules with potential pharmaceutical applications (Grigorjeva & Daugulis, 2015).
Anticancer and Neurological Research
The development of fluorine-18-labeled benzamide analogues for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET) points to the critical role of structurally related compounds in cancer research. These analogues, by targeting sigma-2 receptors, can provide valuable insights into tumor biology, facilitating the diagnosis and monitoring of therapeutic interventions in oncology (Tu et al., 2007).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-27-16-5-6-17(28-2)18-14(16)9-11(19(25)24-18)7-8-23-20(26)13-10-12(21)3-4-15(13)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGOMSFNHPFESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18553448 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[6-methylsulfonyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457748.png)




![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)

![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)

![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate](/img/structure/B2457770.png)